molecular formula C12H10FN B12952476 5-Fluoro-4-methyl-2-phenylpyridine

5-Fluoro-4-methyl-2-phenylpyridine

Cat. No.: B12952476
M. Wt: 187.21 g/mol
InChI Key: YEHGIGUVNAYSAE-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-phenylpyridine typically involves the fluorination of 4-methyl-2-phenylpyridine. One common method is the reaction of 4-methyl-2-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 5-Fluoro-4-methyl-2-phenylpyridine exerts its effects is primarily through its interaction with molecular targets influenced by the fluorine atom’s electron-withdrawing nature. This can affect the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules . The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 4-Fluoro-2-methylpyridine
  • 2-Fluoro-5-methylpyridine

Uniqueness

5-Fluoro-4-methyl-2-phenylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and interactions differently compared to other fluorinated pyridines . This unique structure can lead to distinct properties and applications in various fields.

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

5-fluoro-4-methyl-2-phenylpyridine

InChI

InChI=1S/C12H10FN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YEHGIGUVNAYSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C2=CC=CC=C2

Origin of Product

United States

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